Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate
Overview
Description
“Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate” is a chemical compound. It is also known as an amidobenzoic acid .
Synthesis Analysis
The synthesis of this compound has been studied in the context of hypoxia-induced adipocytokine promoter hypomethylation in human adipocytes . The compound was used as a HIF1α inhibitor in the presence or absence of a HIF1α stabilizer . Other studies have also discussed the synthesis of adamantyl derivatives with antitubercular potential .Molecular Structure Analysis
The molecular formula of this compound is C26H29NO5 . It has a molecular weight of 435.5 g/mol . The IUPAC name for this compound is "methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate" .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 435.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .Scientific Research Applications
Modeling Tyrosinase Mechanisms
Research on dinuclear copper complexes with polybenzimidazole ligands mimics the activity of tyrosinase, an enzyme crucial for the ortho-hydroxylation of phenols, including compounds similar to Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate. This study provides insights into the enzymatic processes relevant to melanin production and other physiological functions (Casella et al., 1996).
Fluorescent Sensor Development
A fluorescent chemosensor based on o-aminophenol derivatives demonstrates high selectivity and sensitivity toward aluminum ions, which could be utilized in bio-imaging and the detection of metal ions in environmental samples (Ye et al., 2014).
Synthesis and Magnetism of Rare-Earth Metal Compounds
Research involving Schiff-base ligands and rare-earth metals has led to the synthesis of compounds with varying metal arrangements. These studies contribute to our understanding of magnetism at the molecular level and open avenues for developing new materials with specific magnetic properties (Yadav et al., 2015).
Antioxidant Activity and Physicochemical Properties
The study of novel triazol-5-one derivatives reveals potential in vitro antioxidant activities. This line of research contributes to the development of new antioxidants that could be beneficial for pharmaceutical and cosmetic applications (Yüksek et al., 2015).
Environmental Presence and Impact of Phenolic Compounds
Investigations into the environmental fate of parabens, which share functional groups with this compound, highlight their ubiquity in aquatic environments and potential as weak endocrine disruptors. This research emphasizes the importance of monitoring and understanding the environmental impact of widely used phenolic compounds (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary target of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, and glucose metabolism .
Mode of Action
This compound acts as a HIF-1α inhibitor . It competitively inhibits both MDH1 and MDH2 , enzymes that are involved in the malate-aspartate shuttle, a crucial part of cellular respiration . By inhibiting these enzymes, the compound disrupts the normal functioning of HIF-1α, thereby affecting the cellular response to hypoxia .
Biochemical Pathways
The inhibition of HIF-1α affects several biochemical pathways. It suppresses the transcription of HIF-1 target genes such as VEGF (Vascular Endothelial Growth Factor) and EPO (Erythropoietin) . VEGF is involved in angiogenesis, the formation of new blood vessels, while EPO is a hormone that regulates the production of red blood cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .
Pharmacokinetics
The compound has a molecular weight of 4355 Da , which suggests it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The inhibition of HIF-1α by this compound leads to a decrease in the transcription of HIF-1 target genes . This can result in reduced angiogenesis and erythropoiesis, potentially limiting the growth and proliferation of cancer cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .
Action Environment
Environmental factors such as oxygen levels can influence the action of this compound. For instance, in hypoxic conditions, the activity of HIF-1α is increased, potentially enhancing the efficacy of HIF-1α inhibitors . The compound’s stability and efficacy may also be affected by factors such as pH and temperature, but specific data on these aspects are currently unavailable.
Safety and Hazards
There is limited information available on the safety and hazards of this compound.
Future Directions
properties
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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